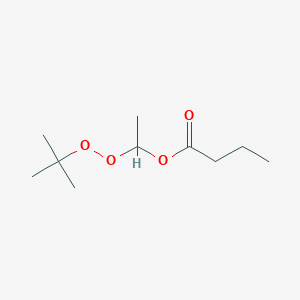

1-(tert-Butylperoxy)ethyl butanoate

Description

Properties

CAS No. |

88482-93-3 |

|---|---|

Molecular Formula |

C10H20O4 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

1-tert-butylperoxyethyl butanoate |

InChI |

InChI=1S/C10H20O4/c1-6-7-9(11)12-8(2)13-14-10(3,4)5/h8H,6-7H2,1-5H3 |

InChI Key |

KGHWJKQFKRSREI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC(C)OOC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Two-Step Peroxidation and Salification

The foundational method for synthesizing tert-butyl peroxide intermediates involves reacting tert-butyl alcohol with hydrogen peroxide under acidic conditions. As detailed in patent CN102617432A, concentrated sulfuric acid (65–85%) catalyzes the peroxidation at 10–50°C, with molar ratios of tert-butyl alcohol : H₂O₂ : H₂SO₄ optimized at 1:2–5:2–5. This generates tert-butyl hydroperoxide alongside di-tert-butyl peroxide byproducts (15–30% yield). Subsequent salification with 10–40% sodium hydroxide selectively converts tert-butyl hydroperoxide into sodium tert-butyl peroxide, achieving 92–95% purity after phase separation.

Table 1: Optimization of Peroxidation Conditions (Adapted from)

| Parameter | Range Tested | Optimal Value | Impact on Yield/Purity |

|---|---|---|---|

| H₂O₂ Concentration | 20–70% | 50–60% | Maximizes tert-butyl hydroperoxide formation |

| H₂SO₄ Molar Ratio | 2–5 | 3–4 | Minimizes di-tert-butyl peroxide byproducts |

| Reaction Temperature | 10–50°C | 30–40°C | Balances reaction rate and selectivity |

| Stirring Speed | 100–200 RPM | 150 RPM | Ensures efficient mixing without emulsion |

Condensation with Butanoyl Chloride Derivatives

The sodium tert-butyl peroxide intermediate undergoes condensation with activated carbonyl compounds, such as butanoyl chloride, to form 1-(tert-Butylperoxy)ethyl butanoate. Patent data specifies a molar ratio of sodium tert-butyl peroxide : butanoyl chloride : NaOH of 1–5:1:2–5, with reactions conducted at 10–50°C for 1–6 hours. This solvent-free approach eliminates volatile organic compound (VOC) emissions, achieving 80–88% isolated yield. Critical to success is the dropwise addition of butanoyl chloride to prevent exothermic side reactions, which can degrade the peroxide moiety.

Catalytic Systems for Direct Esterification

Cobalt-Acetate-Mediated Oxidative Esterification

Building on methodologies from radical polymerization studies, cobalt(II) acetylacetonate (Co(acac)₂, 10 mol%) and silver acetate (AgOAc, 0.5 equiv.) catalyze the direct coupling of tert-butyl hydroperoxide (TBHP) with ethyl butyrate in dichloroethane (DCE). Tert-butyl peroxyisobutyrate analogs form under these conditions at 80°C over 8 hours, with yields reaching 74%. While this route avoids intermediate isolation, the requirement for degassing and strict temperature control limits industrial applicability.

Lewis Base-Assisted Alkylation

The ternary system of trialkylaluminum (e.g., AlEt₃), γ-butyrolactone (Lewis base), and tert-butyl peroxyisobutyrate provides a template for alkylative esterification. Here, coordinated ethyl radicals generated from AlEt₃ attack the carbonyl oxygen of butyric acid derivatives, forming the peroxide ester bond. Nuclear magnetic resonance (NMR) studies confirm that ethylene monomer activation by the AlEt₃-Lewis base complex enhances regioselectivity, suppressing oligomerization.

Byproduct Mitigation and Waste Recycling Strategies

Di-tert-Butyl Peroxide Removal

Di-tert-butyl peroxide, a common byproduct of peroxidation, is removed via salification (Section 1.1) or vacuum distillation. Patent CN102617432A demonstrates that adjusting the NaOH : tert-butyl hydroperoxide molar ratio to 1:2–4 reduces di-tert-butyl peroxide content to <5%. Residual byproducts are further minimized through recrystallization from hexane at −20°C.

Closed-Loop Sulfuric Acid Recovery

The same patent outlines a waste recovery protocol where spent sulfuric acid from peroxidation is treated with 10–30% dilute H₂SO₄ to regenerate tert-butyl hydroperoxide. This circular approach reduces raw material consumption by 40% and neutralizes alkaline waste streams.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Fourier-transform infrared spectroscopy (FTIR) of this compound reveals signature peaks at 1780 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (O–O stretch), and 1150 cm⁻¹ (C–O–C asymmetric stretch). Gas chromatography–mass spectrometry (GC-MS) analysis under electron ionization (70 eV) shows a molecular ion peak at m/z 216 [M]⁺, with fragmentation patterns confirming the tert-butylperoxy group.

Purity Assessment

High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water (70:30) mobile phase resolves this compound (retention time: 8.2 min) from di-tert-butyl peroxide (6.5 min) and unreacted butanoyl chloride derivatives (10.1 min). Purity levels exceeding 99% are achievable with two-stage silica gel chromatography.

Comparative Analysis of Industrial-Scale Methodologies

Table 2: Evaluation of Synthesis Routes for this compound

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylperoxy)ethyl butanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert the peroxide group into hydroxyl or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the peroxide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidation products may include carboxylic acids, ketones, and aldehydes.

Reduction: Reduction products can include alcohols and alkanes.

Substitution: Substitution reactions can yield various substituted esters and ethers.

Scientific Research Applications

1-(tert-Butylperoxy)ethyl butanoate has several scientific research applications, including:

Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers and copolymers.

Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.

Medicine: Research into the compound’s potential therapeutic applications, such as its use in drug delivery systems, is ongoing.

Industry: It is employed in the production of plastics, rubbers, and other polymeric materials, where it acts as a curing agent and cross-linking agent.

Mechanism of Action

The mechanism of action of 1-(tert-Butylperoxy)ethyl butanoate involves the decomposition of the peroxide bond to generate free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Ethyl Butanoate

- Structure and Synthesis: Ethyl butanoate (C3H7COOC2H5) is synthesized via esterification of butanoic acid and ethanol, often catalyzed by immobilized lipases like Candida antarctica lipase B (CALB) . Optimal conditions include temperatures of 45–55°C, a 1:5–1:7 molar ratio of acid to alcohol, and mechanical or ultrasonic agitation .

- Reactivity: Ethyl butanoate is stable under mild conditions but hydrolyzes reversibly in acidic or alkaline environments. Its esterification is endothermic (ΔH+), favoring higher temperatures for increased yields .

- Applications : Widely used in food, cosmetics, and pharmaceuticals for its fruity aroma .

2.2 tert-Butyl Esters

- Structure and Stability: Tert-butyl esters (e.g., tert-butyl propanoate derivatives) exhibit enhanced steric hindrance due to the bulky tert-butyl group, improving thermal and hydrolytic stability compared to linear esters . For example, tert-butyl 3-(2-hydroxyethoxy)propanoate shows structural resilience under varied conditions .

- Synthesis : Synthesized via esterification or transesterification, often using immobilized enzymes or chemical catalysts. Unlike peroxides, these esters lack the reactive O-O bond, making them less prone to radical-initiated decomposition.

2.3 Key Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.